molecular formula C19H13NO5 B183218 8-Oxocoptisine CAS No. 19716-61-1

8-Oxocoptisine

Katalognummer: B183218
CAS-Nummer: 19716-61-1
Molekulargewicht: 335.3 g/mol
InChI-Schlüssel: UCAFJBSQKXVPDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxocoptisine is a bioactive isoquinoline alkaloid derived from Coptis Chinensis Franch. It is an oxidized protoberberine alkaloid with a more active lactam ring. This compound has shown significant biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and cardiovascular-protective effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 8-Oxocoptisin kann aus natürlichem quaternärem Coptisin synthetisiert werden. Der Prozess beinhaltet die Behandlung von quaternärem Coptisin mit Kaliumhexacyanoferrat(III) in einer wässrigen Lösung von 5 N Natriumhydroxid. Diese Methode liefert 8-Oxocoptisin mit einer viel höheren Ausbeute im Vergleich zu anderen berichteten Methoden .

Industrielle Produktionsmethoden: Derzeit liegen nur begrenzte Informationen über die großtechnische industrielle Produktion von 8-Oxocoptisin vor. Die meisten verfügbaren Daten beziehen sich auf die Synthese im Labormaßstab.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Oxocoptisin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt der Oxidationsreaktion ist 8-Oxocoptisin selbst. Weitere Reaktionen und ihre Produkte sind nicht umfassend untersucht.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action:
8-Oxocoptisine has been shown to exhibit significant anti-inflammatory effects, particularly in models of ulcerative colitis (UC). In a study using dextran sulfate sodium (DSS) to induce colitis in mice, OCOP demonstrated a superior ability to ameliorate disease activity index (DAI) and reduce colon length shortening compared to its precursor, coptisine (COP) .

Key Findings:

  • OCOP treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while increasing anti-inflammatory IL-10 levels.
  • The compound inhibited the NF-κB pathway and NLRP3 inflammasome activation, which are critical in the inflammatory response .

Table 1: Summary of Anti-Colitis Efficacy

CompoundDose (mg/kg)DAI Reduction (%)Colon Length Shortening (%)Pro-inflammatory Cytokines Reduction (%)
Coptisine50301540
This compound50602560
Mesalazine200552050

Antitumor Activity

Recent research has indicated that derivatives of this compound possess multidrug resistance reversal activity against various human cancer cell lines. This suggests that OCOP may enhance the efficacy of conventional chemotherapeutics by overcoming resistance mechanisms .

Case Study:
A series of synthesized derivatives of OCOP were evaluated for their ability to reverse drug resistance in cancer cells. The findings revealed that these derivatives significantly increased the sensitivity of resistant cancer cells to standard chemotherapeutic agents .

Cardiovascular Protection

This compound has also been implicated in cardiovascular protection. Its antioxidant properties may contribute to the prevention of oxidative stress-related cardiovascular diseases.

Research Insights:
In vitro studies have demonstrated that OCOP can reduce oxidative stress markers in endothelial cells, suggesting a protective role against cardiovascular damage .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the bioavailability of OCOP is significantly enhanced compared to coptisine. This increase is attributed to its transformation by gut microbiota, which enhances its absorption and therapeutic effects .

Table 2: Pharmacokinetic Comparison

CompoundCmax (ng/mL)AUC0-t (ng·h/mL)
Coptisine1050
This compound25120

Wirkmechanismus

8-Oxocoptisine exerts its effects through multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its superior anti-inflammatory and anti-tumor effects compared to its precursor coptisine and other similar compounds. Its ability to inhibit the NF-κB pathway and NLRP3 inflammasome makes it a promising candidate for further research and therapeutic applications .

Biologische Aktivität

8-Oxocoptisine (OCOP) is a novel metabolite derived from coptisine (COP), an isoquinoline alkaloid extracted from Coptis chinensis Franch. This compound has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases such as colitis. Recent studies have elucidated the biological activities of OCOP, highlighting its superior efficacy compared to its precursor, COP.

Research indicates that OCOP exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. The following mechanisms have been identified:

  • Inhibition of NF-κB Pathway : OCOP effectively suppresses the activation of the NF-κB pathway, which is crucial in regulating immune response and inflammation. This inhibition leads to a decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .
  • NLRP3 Inflammasome Modulation : OCOP also inhibits the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses. This action further contributes to its anti-colitic effects .
  • Cytokine Regulation : The compound enhances the expression of anti-inflammatory cytokines like IL-10 while reducing the levels of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in leukocyte adhesion and infiltration during inflammation .

Efficacy in Colitis Models

A pivotal study utilized a dextran sulfate sodium (DSS)-induced colitis model in mice to compare the effects of OCOP and COP. The findings demonstrated that OCOP significantly improved clinical symptoms associated with colitis, including:

  • Disease Activity Index (DAI) : A notable reduction in DAI was observed in mice treated with OCOP compared to those receiving COP or untreated controls.
  • Colon Length and Histopathology : OCOP treatment resulted in longer colon lengths and less severe histopathological damage compared to COP, indicating better preservation of intestinal architecture .

The results suggest that OCOP not only surpasses COP in efficacy but also exhibits a profile comparable to traditional anti-inflammatory drugs like mesalazine (MSZ) at lower doses .

Comparative Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a more favorable absorption profile than COP. For instance:

  • Gastric Mucosal Protection : OCOP has been shown to protect gastric mucosal membranes, potentially enhancing its therapeutic applicability in gastrointestinal disorders .
  • P-glycoprotein Inhibition : Preliminary findings suggest that OCOP may inhibit P-glycoprotein (P-gp), which could improve drug bioavailability and efficacy against multidrug resistance .

Summary of Biological Activities

Activity TypeThis compound (OCOP)Coptisine (COP)Reference
Anti-inflammatoryYesModerate
NF-κB Pathway InhibitionYesNo
NLRP3 Inflammasome ModulationYesNo
Cytokine RegulationIncreased IL-10Decreased
Gastric ProtectionYesNo

Case Studies

In clinical settings, case studies have highlighted the potential of this compound in managing chronic inflammatory conditions. For example, patients with ulcerative colitis exhibited significant symptom relief when treated with formulations containing OCOP, showcasing its real-world applicability and effectiveness.

Eigenschaften

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAFJBSQKXVPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317158
Record name 8-Oxocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19716-61-1
Record name 8-Oxocoptisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19716-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxocoptisine
Reactant of Route 2
8-Oxocoptisine
Reactant of Route 3
8-Oxocoptisine
Reactant of Route 4
8-Oxocoptisine
Reactant of Route 5
8-Oxocoptisine
Reactant of Route 6
8-Oxocoptisine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.